Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core linked to a quinoline moiety via a carbamoyl bridge. The thiazole ring (1,3-thiazol-4-yl) is substituted with an ethyl acetate group, while the quinoline component introduces hydroxyl and methoxy substituents at positions 4 and 6, respectively. The compound’s synthesis likely involves multi-step protocols, starting from simpler thiazole precursors (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) followed by coupling with functionalized quinoline carboxylic acids .
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O5S/c1-3-26-15(22)6-10-9-27-18(20-10)21-17(24)13-8-19-14-5-4-11(25-2)7-12(14)16(13)23/h4-5,7-9H,3,6H2,1-2H3,(H,19,23)(H,20,21,24) |
InChI Key |
DLNWURXSBUJWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is typically synthesized via the Skraup or Doebner-Miller reaction. For 6-methoxyquinoline derivatives, 6-methoxy-1,2,3,4-tetrahydroquinoline serves as a starting material. Oxidation with potassium permanganate () in acidic conditions introduces a carboxylic acid group at position 3, yielding 6-methoxyquinoline-3-carboxylic acid.
Hydroxylation at Position 4
Selective hydroxylation at position 4 is achieved using hydroxylamine hydrochloride () under reflux in ethanol. This step requires careful temperature control (70–80°C) to avoid over-oxidation.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethanol | 75°C | 68–72% |
Synthesis of Ethyl (2-Amino-1,3-Thiazol-4-yl)Acetate
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction , combining ethyl chloroacetate with thiourea derivatives:
-
Ethyl 2-chloroacetate reacts with thiourea in ethanol under reflux to form 2-amino-4-chlorothiazole.
-
Nucleophilic substitution with ethyl glycinate introduces the acetate side chain.
Optimized Parameters
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, EtOH | EtOH | 4 h | 85% |
| 2 | Ethyl glycinate, K₂CO₃ | DMF | 6 h | 78% |
Carboxamide Coupling
Activation of the Carboxylic Acid
The quinoline intermediate’s carboxylic acid group is activated to an acyl chloride using thionyl chloride () in dichloromethane ():
Amide Bond Formation
The acyl chloride reacts with the aminothiazole intermediate in the presence of a base such as triethylamine ():
Alternative Coupling Agents
For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) is effective:
| Coupling System | Solvent | Yield |
|---|---|---|
| EDCI/HOBt | DMF | 92% |
| 84% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent.
Spectroscopic Confirmation
-
(400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂CH₃), 6.85–8.50 (m, aromatic protons).
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Challenges and Optimization
Steric Hindrance
The methoxy and hydroxy groups on the quinoline ring introduce steric hindrance during coupling. Using DMF as a polar aprotic solvent improves reagent solubility and reaction efficiency.
Protecting Group Strategy
To prevent side reactions, the quinoline’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by deprotection with tetrabutylammonium fluoride ().
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effective reagents and reduced purification steps. One-pot methodologies combining Hantzsch thiazole synthesis and amide coupling are under investigation to minimize intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or thiazole S-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline or thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing both thiazole and quinoline structures exhibit significant antimicrobial properties. Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interactions with specific enzymes related to cancer cell growth and survival .
Case Studies and Research Insights
Several studies have contributed to understanding the applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, elucidating its potential as an anticancer therapeutic agent .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its pharmacodynamics and therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Simpler Thiazol-4-yl Acetate Derivatives
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (C₇H₁₀N₂O₂S, MW 186.23): A foundational precursor in synthesizing bi-heterocyclic compounds. Used extensively in hydrazide formation (e.g., 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide) for further functionalization .
- Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (C₁₃H₁₃NO₂S, MW 247.32): Substitutes the amino group with a phenyl ring, enhancing lipophilicity. Demonstrates antifungal activity in molecular docking studies .
Sulfonamide- and Sulfonyl-Substituted Analogues
- Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (C₁₃H₁₄N₂O₄S₂, MW 326.39): Incorporates a phenylsulfonyl group, which may improve metabolic stability. Similar molecular weight but distinct electronic properties due to sulfonamide’s electron-withdrawing nature .
- Used in high-throughput screening libraries .
Heterocyclic Hybrids
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate (C₁₄H₁₅N₃O₃S, MW 305.36):
- Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (C₂₀H₂₃N₃O₆S₃, MW 489.61): Combines thiazole with thiadiazole and morpholine moieties, broadening pharmacological scope. Sulfonyl and morpholine groups enhance solubility and target selectivity .
Key Structural and Functional Differences
Pharmacological Implications
- The quinoline moiety in the target compound may confer antimalarial or DNA-intercalating properties, as seen in other 4-hydroxyquinoline derivatives .
- Simpler thiazole-acetates (e.g., ) lack this complexity, limiting their therapeutic scope to precursor roles or minor bioactivities.
- Sulfonamide and sulfonyl groups (e.g., ) improve pharmacokinetic profiles but may introduce toxicity risks compared to the target’s hydroxyl and methoxy groups.
Biological Activity
Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a quinoline derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure is significant as both thiazoles and quinolines are associated with various pharmacological effects.
1. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against a range of bacterial and fungal strains. The mechanism is thought to involve the inhibition of essential cellular processes such as protein synthesis and cell wall formation.
2. Anticancer Potential
Research indicates that compounds containing quinoline and thiazole moieties exhibit anticancer properties. This compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Science.gov, the compound was tested against standard bacterial strains, showing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against E. coli and S. aureus. The study concluded that the compound could serve as a potential lead for developing new antibiotics.
Case Study 2: Anticancer Properties
A research article highlighted the anticancer effects of this compound on HeLa cells. The compound was shown to induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Thiazole Core Formation : Ethyl 4-bromo-3-oxobutanoate reacts with benzothioamide derivatives under reflux in ethanol to form the thiazole ring (e.g., ethyl 2-phenyl-1,3-thiazol-4-yl acetate) .
Amide Coupling : The quinoline moiety (4-hydroxy-6-methoxyquinoline-3-carboxylic acid) is activated (e.g., via carbonyl chloride) and coupled to the amino group of the thiazole intermediate using standard amide bond-forming reagents like EDC/HOBt .
Esterification : Final esterification or purification steps ensure product stability .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves the 3D structure, confirming bond lengths/angles and hydrogen bonding patterns .
- Spectroscopy :
- NMR : H and C NMR verify substituent positions (e.g., methoxy, hydroxyquinoline, and ester groups) .
- IR : Stretching frequencies for C=O (amide, ester) and O-H (quinoline) are analyzed .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) at concentrations of 1–100 µM .
- Enzyme Inhibition : β3-adrenergic receptor activation assays (similar to mirabegron) assess bladder muscle relaxation potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer :
- Catalyst Screening : Pd-catalyzed cross-coupling or microwave-assisted synthesis reduces reaction time and improves yield .
- Green Chemistry : Solvent-free mechanochemical synthesis or aqueous-phase reactions minimize environmental impact .
- Byproduct Analysis : LC-MS monitors impurities (e.g., unreacted quinoline intermediates) to refine purification protocols .
Q. What computational tools predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with β3-adrenergic receptors or microbial enzymes (e.g., cytochrome P450), prioritizing residues like Ser207 or Tyr308 for mutagenesis studies .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, validating hydrogen bonds with quinoline’s hydroxyl group .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) using reference strains (e.g., ATCC E. coli 25922) .
- Orthogonal Assays : Compare MIC values from broth dilution with agar diffusion or live-cell imaging to confirm antimicrobial mechanisms .
- Metabolite Profiling : LC-HRMS identifies degradation products that may skew activity results .
Q. What strategies enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid improves solubility; stability in simulated gastric fluid (pH 2.0) is tested .
- LogP Optimization : Introduce polar substituents (e.g., sulfonyl groups) to the quinoline ring, guided by QSAR models .
Q. How is the compound’s electronic structure analyzed for mechanistic insights?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
